

Unveiling Protactinium-234: A Technical Guide to Its Early Radiochemistry

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Compound of Interest

Compound Name: Protactinium-234

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This in-depth technical guide explores the initial investigations into the radiochemistry of **Protactinium-234** (^{234}Pa), an element pivotal to the early understanding of radioactive decay series. This document provides a comprehensive overview of the foundational discoveries, detailed experimental protocols from the pioneering researchers, and a consolidated presentation of its nuclear properties. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this historically significant radionuclide.

Introduction: The Discovery of a Fleeting Element

The story of **Protactinium-234** is intertwined with the unraveling of the uranium decay chain in the early 20th century. Initially, two different isotopes were discovered, which were later understood to be nuclear isomers of the same element.

In 1913, Kasimir Fajans and Oswald Helmuth Göhring, while studying the decay products of uranium, identified a short-lived substance they named "brevium" due to its transient nature. This was the first observation of what is now known as **Protactinium-234m** ($^{234\text{m}}\text{Pa}$), a metastable isomer with a half-life of about 1.17 minutes.

A few years later, in 1921, Otto Hahn identified a longer-lived component in the uranium decay series, which he named "Uranium Z".^{[1][2]} This substance, with a half-life of approximately 6.7 hours, was later confirmed to be the ground state isomer, **Protactinium-234** (^{234}Pa). Hahn's

work was crucial in identifying the phenomenon of nuclear isomerism, where two different energy states of the same nucleus exist, each with a distinct half-life.[2][3]

Protactinium-234 is a beta-emitting member of the uranium-238 decay series, positioned between Thorium-234 and Uranium-234. Its study provided critical insights into the complex pathways of natural radioactive decay.

Nuclear Properties of Protactinium-234 Isomers

The two isomers of **Protactinium-234** exhibit distinct nuclear properties, which are summarized below. This data has been compiled from various nuclear data sources to provide a comprehensive overview for comparative analysis.

Table 1: General and Decay Properties of **Protactinium-234** Isomers

Property	Protactinium-234 (Uranium Z)	Protactinium-234m (Brevium)
Half-life	6.70(5) hours	1.159(11) minutes
Decay Mode	β^- (100%)	β^- (99.84%), Isomeric Transition (0.16%)
Daughter Isotope	^{234}U	^{234}U , ^{234}Pa
Beta Decay Energy (Q-value)	2.194(4) MeV	2.271 MeV (to ^{234}U)
Spin and Parity	4+	(0-)
Mass Excess	40.340 MeV	40.340 MeV

Table 2: Major Gamma Ray Emissions of **Protactinium-234** Isomers

Isomer	Energy (keV)	Emission Probability (%)
^{234}Pa	766.4	~0.3
1001.03	~0.84	
$^{234\text{m}}\text{Pa}$	73.92	Low
1001.03	0.835	

Note: Emission probabilities for gamma rays can vary slightly between different data evaluations. The values presented here are representative.

Experimental Protocols: Initial Separation and Isolation

The initial investigations into **Protactinium-234** relied on innovative radiochemical separation techniques for their time. These methods primarily involved co-precipitation with chemically similar elements to isolate the minute quantities of protactinium from bulk uranium ores.

Fajans and Göhring's Separation of "Brevium" ($^{234\text{m}}\text{Pa}$)

The precise details of Fajans and Göhring's 1913 experimental protocol for the separation of "brevium" are not extensively documented in readily available modern literature. However, their work was based on the principle of co-precipitation, a common technique in early radiochemistry. The general approach would have involved the following conceptual steps:

- **Dissolution of Uranium Ore:** A uranium-rich mineral, such as pitchblende, would be dissolved in a strong acid, like nitric acid, to bring the constituent elements into solution.
- **Introduction of a Carrier:** A small amount of a salt of a chemically similar element, likely a pentavalent element such as tantalum, would be added to the solution. Tantalum was known to have chemical properties analogous to what was expected for "eka-tantalum" (the predicted element 91).
- **Co-precipitation:** The carrier element would then be selectively precipitated from the solution by adjusting the chemical conditions (e.g., changing the pH or adding a specific precipitating agent). Due to their similar chemical nature, the trace amounts of **Protactinium-234m** would

co-precipitate with the tantalum compound, effectively separating it from the bulk uranium and other decay products.

- **Measurement of Radioactivity:** The radioactivity of the precipitate would then be measured over time using an electroscope or other early radiation detection instrument. The rapid decay of the radioactivity would have indicated the presence of a very short-lived isotope.

Hahn's Isolation of "Uranium Z" (^{234}Pa)

Otto Hahn's 1921 discovery of the longer-lived isomer, "Uranium Z," involved a more refined separation process that allowed for the observation of its 6.7-hour half-life.^[3] While the full, detailed protocol from his original publication is not readily available in English, historical accounts describe the following key steps:^[3]

- **Initial Uranium Purification:** Large quantities of uranyl nitrate were used as the starting material. The uranium was first subjected to purification steps to remove existing daughter products.
- **Dissolution in Hydrofluoric Acid:** The purified uranium salt was dissolved in a hydrofluoric acid solution.^[3]
- **Tantalum Co-precipitation:** Tantalum acid was added to the solution, which then precipitated. ^[3] Protactinium, being chemically similar to tantalum, co-precipitated with it, while the bulk of the uranium remained in solution as a fluoride complex.
- **Separation of Thorium:** The procedure also had to account for the separation of Thorium-234 (then known as Uranium X1), the parent isotope of **Protactinium-234**. This was likely achieved through additional precipitation or extraction steps, taking advantage of the different chemical properties of thorium (typically tetravalent) and protactinium (pentavalent).
- **Activity Measurement:** The isolated protactinium fraction was then monitored over a longer period, revealing the presence of a component with a half-life of approximately 6.7 hours, which was distinct from the much shorter-lived "brevium."

Visualizing the Radiochemistry of Protactinium-234

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Uranium-238 Decay Chain to Uranium-234

The following diagram illustrates the position of **Protactinium-234** and its isomers within the initial stages of the Uranium-238 decay series.

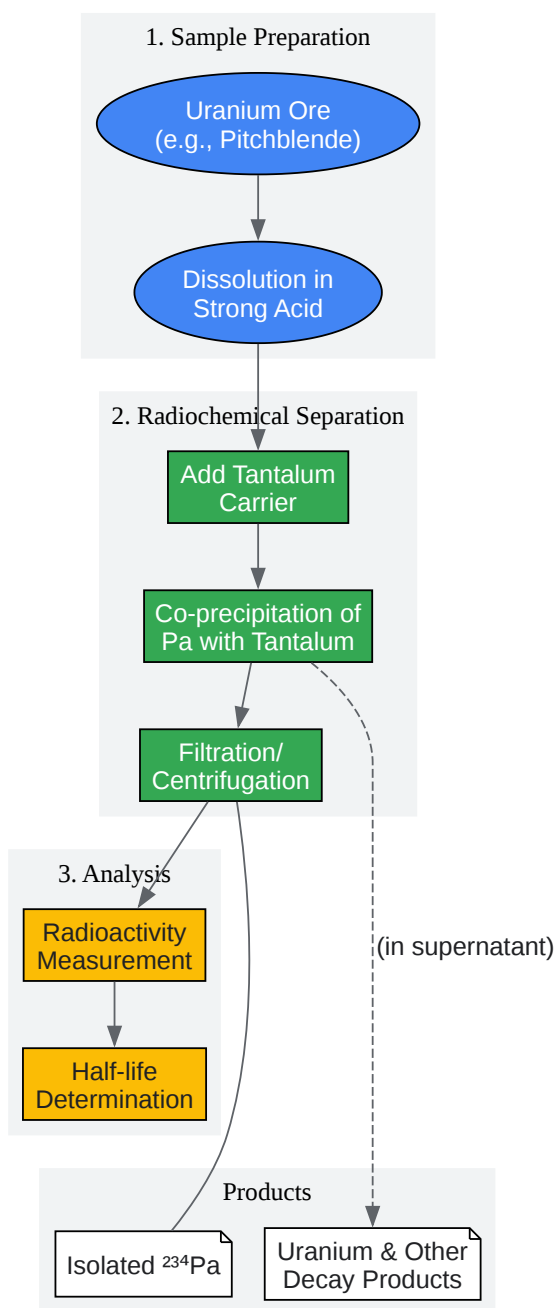


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Uranium-238 decay pathway to Uranium-234.

Conceptual Workflow for the Historical Separation of Protactinium-234

This diagram outlines the general steps involved in the early 20th-century radiochemical methods used to isolate **Protactinium-234** from uranium ores.



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Early 20th-century separation of **Protactinium-234**.

Conclusion

The initial investigations into the radiochemistry of **Protactinium-234** were instrumental in shaping our early understanding of nuclear physics and the complexities of radioactive decay. The discovery of its two isomers, "brevium" and "Uranium Z," led to the groundbreaking

concept of nuclear isomerism. The experimental techniques developed by pioneers like Fajans, Göhring, and Hahn, particularly the use of co-precipitation with carrier elements, laid the groundwork for future radiochemical separation methods. For modern researchers, a thorough understanding of this historical context and the fundamental properties of **Protactinium-234** provides a valuable foundation for work in nuclear medicine, environmental radiochemistry, and the development of novel radiopharmaceuticals. This guide has aimed to consolidate this foundational knowledge into a clear and accessible format for the scientific community.

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References

- 1. Coprecipitation - Wikipedia [en.wikipedia.org]
- 2. Research Profile - Otto Hahn | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 3. Otto Hahn - Wikipedia [en.wikipedia.org]
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